![molecular formula C13H17NO3 B592341 Tert-butyl 6-hydroxyindoline-1-carboxylate CAS No. 957204-30-7](/img/structure/B592341.png)
Tert-butyl 6-hydroxyindoline-1-carboxylate
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Description
Tert-butyl 6-hydroxyindoline-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is an N-substituted indoline derivative .
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-hydroxyindoline-1-carboxylate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Tert-butyl indoline-1-carboxylate, a related compound, is used as a reactant in various chemical reactions. For instance, it is used in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines .Scientific Research Applications
Synthesis and Chemical Transformations
- Tert-butyl 6-hydroxyindoline-1-carboxylate and similar compounds are used in various synthesis and chemical transformation processes. For example, Padwa, Brodney, and Lynch (2003) discussed the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound (Padwa, Brodney & Lynch, 2003).
- In another study, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate was used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, highlighting its utility in selective oxidation processes (Shen et al., 2012).
Synthesis of Antitumor Antibiotic Derivatives
- Compounds structurally similar to tert-butyl 6-hydroxyindoline-1-carboxylate have been synthesized for studies related to antitumor antibiotics. Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Crystal Structure Analysis
- The crystal structure of compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied, which provides insights into molecular packing and hydrogen bonding, contributing to a deeper understanding of such compounds' chemical behavior (Didierjean et al., 2004).
Photophysical Properties of Coordination Polymers
- Tert-butyl 6-hydroxyindoline-1-carboxylate and its derivatives have applications in the study of photophysical properties of coordination polymers. Raphael et al. (2012) synthesized lanthanide coordination polymers using aromatic carboxylate ligands derived from similar compounds, exploring their luminescent properties (Raphael et al., 2012).
properties
IUPAC Name |
tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCTPYZLPTVSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697043 |
Source
|
Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxyindoline-1-carboxylate | |
CAS RN |
957204-30-7 |
Source
|
Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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